3-cyclohexyl-4(3H)-quinazolinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14-12-8-4-5-9-13(12)15-10-16(14)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCCTWKIRSDYLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis of 3 Cyclohexyl 4 3h Quinazolinone and Its Derivatives
Classical and Established Synthetic Routes to 4(3H)-Quinazolinones
The synthesis of 4(3H)-quinazolinones has a rich history, with several well-established methods forming the foundation of modern synthetic approaches. These classical routes often involve multi-step sequences and have been refined over the years for improved efficiency and substrate scope.
Cyclization Reactions Utilizing Anthranilic Acid Derivatives
A cornerstone in quinazolinone synthesis is the use of anthranilic acid and its derivatives as readily available starting materials. brieflands.comnih.gov One of the most fundamental methods is the Niementowski synthesis, which involves the condensation of anthranilic acid with amides. mdpi.com This reaction, often carried out at elevated temperatures, proceeds through an o-amidobenzamide intermediate followed by cyclization and dehydration to yield the quinazolinone ring system. mdpi.com
Another widely employed strategy involves the acylation of anthranilic acid with an appropriate acyl chloride, such as butyryl chloride, to form an N-acylanthranilic acid intermediate. nih.govnih.gov Subsequent treatment with a dehydrating agent like acetic anhydride (B1165640) facilitates ring closure to the corresponding benzoxazinone (B8607429). nih.govnih.gov This intermediate is then reacted with a primary amine, in this case, cyclohexylamine (B46788), to furnish the desired 3-cyclohexyl-4(3H)-quinazolinone. The choice of solvent can influence the reaction yield, with polar aprotic solvents like dimethylformamide (DMF) sometimes providing better results than protic solvents like ethanol. nih.govresearchgate.net
Variations of this approach include the use of substituted anthranilic acids to introduce diversity into the quinazolinone core. For instance, 5-bromo or 5-nitroanthranilic acids can be reacted with chloro-acyl chlorides to generate precursors for tricyclic quinazolinone derivatives. nih.govresearchgate.net
Benzoxazinone Intermediates in Quinazolinone Synthesis
The use of 2-substituted-4H-3,1-benzoxazin-4-ones as key intermediates is a versatile and frequently reported method for quinazolinone synthesis. nih.govnih.govresearchgate.net These benzoxazinones can be synthesized by reacting anthranilic acid with acid anhydrides or acid chlorides. uomosul.edu.iqresearchgate.net For example, heating anthranilic acid with acetic anhydride yields 2-methyl-3,1-(4H)-benzoxazin-4-one. uomosul.edu.iq
The pivotal step in this methodology is the reaction of the benzoxazinone intermediate with a primary amine. The amine attacks the carbonyl group, leading to the opening of the oxazinone ring, followed by cyclization and elimination of a water molecule to form the quinazolinone ring. nih.govnih.gov This approach allows for the introduction of a wide variety of substituents at the 3-position of the quinazolinone ring simply by varying the primary amine used. For the synthesis of this compound, cyclohexylamine would be the amine of choice.
This strategy has been successfully applied to the synthesis of various quinazolinone derivatives, including those with potential anti-inflammatory and antimicrobial activities. nih.gov
Multi-Step Synthesis Approaches
Many classical syntheses of 4(3H)-quinazolinones, including those leading to this compound, are inherently multi-step processes. researchgate.netnih.gov A typical sequence, as alluded to earlier, involves:
Acylation: Reaction of anthranilic acid with an acyl chloride (e.g., an acid chloride that will ultimately form the 2-position substituent) to yield an N-acylanthranilic acid. nih.govresearchgate.net
Cyclization/Dehydration: Treatment with a dehydrating agent like acetic anhydride to form the benzoxazinone intermediate. researchgate.netnih.gov
Amination and Cyclization: Reaction of the benzoxazinone with a primary amine (e.g., cyclohexylamine) to yield the final 3-substituted 4(3H)-quinazolinone. researchgate.netnih.gov
These multi-step approaches, while sometimes laborious, offer a high degree of control over the substitution pattern of the final product. They have been instrumental in preparing a vast library of quinazolinone derivatives for various scientific investigations. researchgate.net
Novel and Efficient Synthetic Strategies
In recent years, the focus of synthetic organic chemistry has shifted towards the development of more efficient, atom-economical, and environmentally friendly methodologies. This has led to the emergence of novel strategies for quinazolinone synthesis that often overcome the limitations of classical methods, such as harsh reaction conditions and the need for multiple purification steps.
One-Pot Reaction Systems for Quinazolinone Assembly
One-pot reactions, where multiple synthetic transformations are carried out in a single reaction vessel without the isolation of intermediates, represent a significant advancement in synthetic efficiency. researchgate.net Several one-pot strategies for the synthesis of 4(3H)-quinazolinones have been developed.
A notable example is the three-component assembly of 2-aminobenzamides, aldehydes, and an oxidant. organic-chemistry.org This approach allows for the direct construction of the quinazolinone scaffold from simple and readily available starting materials. Another powerful one-pot method involves the reaction of 2-aminobenzamides, sulfonyl azides, and terminal alkynes catalyzed by copper(I). nih.gov This oxidant-free reaction proceeds under mild conditions and offers a broad substrate scope. nih.gov
Furthermore, a highly efficient one-pot, three-component reaction of arenediazonium salts, nitriles, and anthranilates has been reported for the synthesis of quinazolin-4(3H)-ones. acs.orgacs.org This metal-free domino reaction involves the formation of three new C-N bonds in a single operation. acs.org These one-pot methodologies significantly streamline the synthesis of quinazolinones, reducing reaction time, solvent usage, and waste generation. researchgate.netacs.org
Table 1: Comparison of One-Pot Synthetic Strategies for Quinazolinones
| Strategy | Starting Materials | Key Features |
| Three-Component Assembly | 2-Aminobenzamides, Aldehydes, Oxidant | Direct construction from simple precursors. organic-chemistry.org |
| Copper-Catalyzed Reaction | 2-Aminobenzamides, Sulfonyl Azides, Terminal Alkynes | Oxidant-free, mild conditions, broad scope. nih.gov |
| Domino Three-Component Assembly | Arenediazonium Salts, Nitriles, Anthranilates | Metal-free, forms three C-N bonds in one pot. acs.orgacs.org |
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions is a key aspect of green chemistry, aiming to minimize the environmental impact of chemical synthesis. Several solvent-free methods for the synthesis of quinazolin-4(3H)-ones have been reported.
One such approach involves the reaction of anthranilic acid with various amides in the presence of a montmorillonite (B579905) K-10 clay catalyst under solvent-free conditions. slideshare.net This method is not only environmentally friendly but also utilizes a reusable catalyst. slideshare.net Microwave irradiation has also been employed to promote the solvent-free synthesis of quinazolinone derivatives from anthranilic acid and amides or ketones, often using an organic clay catalyst. ijarsct.co.in This technique can lead to shorter reaction times and improved yields. ijarsct.co.in
Catalyst- and solvent-free procedures have also been developed, for instance, through a one-pot, three-component reaction of 2-aminoarylketones and trialkyl orthoesters in the presence of ammonium (B1175870) acetate. nih.gov These methods offer significant advantages in terms of simplicity, reduced waste, and cost-effectiveness.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. clockss.org This approach has been successfully applied to the synthesis of quinazolinone derivatives.
One-pot syntheses of 3-substituted-quinazolin-4(3H)-ones have been achieved by reacting anthranilic acid, amines, and an orthoester in a microwave reactor. tandfonline.comdoaj.org This method offers an efficient route to a variety of quinazolinone derivatives. For instance, the reaction of anthranilamide with acyl chlorides, catalyzed by antimony trichloride (B1173362) (SbCl₃), proceeds efficiently under solvent-free microwave irradiation to afford quinazolin-4(3H)-ones in high yields. clockss.org The reaction times are significantly reduced from hours under conventional heating to mere minutes with microwave assistance. clockss.org
Microwave irradiation has also been utilized in the reduction of 2-substituted nitro- or azidobenzoic acids using zinc and ammonium formate (B1220265) to produce the corresponding N-arylformamides, which then cyclize to form (3H)-quinazolinones. nih.gov Furthermore, the Niementowski quinazoline (B50416) synthesis, a common method involving the reaction of anthranilic acids with amides, has been improved by using microwave irradiation, which overcomes the typically harsh and lengthy reaction conditions. nih.gov
The Vilsmeier reagent (DMF/POCl₃) has been employed in the microwave-assisted, solvent-free cyclocondensation of neat reactants (anthranilic acid and primary aromatic amines) to produce quinazolinone derivatives in excellent yields within minutes. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinazolin-4(3H)-ones
| Method | Reaction Time (Conventional) | Reaction Time (Microwave) | Yield (Microwave) | Reference |
| Anthranilamide and Acyl Chlorides with SbCl₃ | 3-5 hours | 3-5 minutes | High | clockss.org |
Metal-Free Cyclization Approaches
Increasingly, research has focused on the development of metal-free synthetic routes to avoid the potential toxicity and environmental impact of residual metals in the final products. Several metal-free methods for the synthesis of quinazolinones have been reported.
A notable example involves the reaction of 2-aminobenzamides and thiols in a one-pot intermolecular annulation. This method is characterized by its good functional group tolerance and proceeds without the need for a transition metal or an external oxidant. rsc.org The thiol substrate itself is believed to promote the final dehydroaromatization step. rsc.org
Another metal-free approach utilizes (NH₄)₂S₂O₈ as an oxidant to mediate the intramolecular oxidative cyclization of 2-aminobenzamides, leading to fused polycyclic quinazolinone derivatives under mild conditions. chemistryviews.org The reaction is proposed to proceed via the in situ generation of the SO₄˙⁻ radical anion. chemistryviews.org
Furthermore, a simple and efficient metal-free cyclization has been developed for the synthesis of 4-methylene-3-substituted quinazolinone derivatives. This method involves the reaction of 2-aminoacetophenones with isocyanates or isothiocyanates, producing only water as a byproduct, which aligns with the principles of green chemistry. nih.gov Additionally, the reaction of quinazoline-3-oxides with primary amines in the presence of tert-butyl hydroperoxide as an oxidant provides a broad range of quinazolin-4(3H)-ones under mild, metal-free conditions. organic-chemistry.org
Sustainable and Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of quinazolinones to develop more environmentally friendly and sustainable processes. nih.govresearchgate.net
A key aspect of green chemistry is the use of non-toxic, renewable, and readily available starting materials and solvents. rsc.org Water, being an abundant and cheap resource, has been explored as a green solvent for quinazolinone synthesis. rsc.org For example, the synthesis of quinazoline-2,4(1H,3H)-diones from CO₂ and 2-aminobenzonitriles has been shown to proceed efficiently in water without any catalyst. rsc.org
The use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, represents another green approach. tandfonline.comdoaj.org For instance, 2-methyl-3-substituted-quinazolin-4(3H)-ones have been synthesized in a two-step reaction using a choline (B1196258) chloride:urea deep eutectic solvent. tandfonline.comdoaj.org
Furthermore, the development of catalyst-free and solvent-free reaction conditions contributes significantly to the green synthesis of quinazolinones. mdpi.com An efficient and selective oxidative procedure for the synthesis of quinazolinones from o-aminobenzamides and styrenes has been developed under metal- and catalyst-free conditions, using DTBP as an oxidant and p-TsOH as an additive in DMSO. mdpi.com Similarly, hydrogen peroxide (H₂O₂), a green oxidant, has been used with DMSO as a carbon source for the synthesis of quinazolin-4(3H)-one from 2-aminobenzamide (B116534). acs.org
Specific Synthetic Pathways to this compound and its Core Analogs
The synthesis of this compound and its analogs often involves the strategic introduction of the cyclohexyl group at the N3 position of the quinazolinone ring.
Synthesis from Cyclohexylamine and Related Precursors
The direct incorporation of cyclohexylamine is a common strategy. For instance, 3-substituted-quinazolin-4(3H)-ones can be synthesized in a one-pot, one-step reaction of anthranilic acid, an appropriate amine such as cyclohexylamine, and an orthoester under microwave irradiation. tandfonline.comdoaj.org This approach allows for the direct installation of the cyclohexyl moiety at the N3 position.
Incorporation of Cyclohexyl Moiety at the N3 Position
The introduction of various substituents at the N3 position of the quinazolinone ring has been shown to significantly influence the biological activity of the resulting compounds. nih.gov The addition of different heterocyclic or aliphatic moieties, such as the cyclohexyl group, at this position can enhance pharmacological properties. nih.gov For example, 4(3H)-Quinazolinone, 3-cyclohexyl-2-methyl- is a synthetic derivative where a cyclohexyl group is attached at the N3 position. ontosight.ai The synthesis of N3-functionalized quinazolinone derivatives can be achieved through a three-component reaction catalyzed by polymer-bound sulfonic acids like PEG-OSO₃H. researchgate.net
Mechanistic Probes in Quinazolinone Synthesis
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Several studies have investigated the mechanistic pathways of quinazolinone formation.
In the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and styrenes, it is proposed that the styrene (B11656) is first oxidized to benzaldehyde, which then condenses with the 2-aminobenzamide to form an imine intermediate. mdpi.com This intermediate subsequently undergoes cyclization and oxidation to yield the final quinazolinone product. mdpi.com
Another proposed mechanism involves the reaction of 2-aminobenzamides, sulfonyl azides, and terminal alkynes. nih.gov An N-sulfonylketenimine intermediate is formed, which undergoes two nucleophilic additions, followed by the elimination of the sulfonyl group through aromatization to yield phenolic quinazolin-4(3H)-ones. nih.gov
In the context of metal-free synthesis, the reaction of 2-aminoacetophenones with isocyanates is believed to proceed through a cyclization pathway, with quantum chemical calculations supporting the proposed mechanism. nih.gov Mechanistic studies on quinazolinone-based acetamide (B32628) derivatives have also been conducted to understand their mode of action in biological systems, which can inform the design of more potent compounds. nih.gov
Chemical Derivatization and Analog Development of 3 Cyclohexyl 4 3h Quinazolinone Scaffold
Strategies for Diversification of the Quinazolinone Ring System
The diversification of the 3-cyclohexyl-4(3H)-quinazolinone ring system is primarily achieved through substitutions at the N3 position, modifications at the C2 position, and substitutions on the benzo ring. These modifications influence the physicochemical properties and biological activity of the resulting compounds.
Substituent Variations at the N3 Position
While the core focus of this article is the this compound, it is instructive to consider the broader context of N3 substitutions to understand the importance of the cyclohexyl group. The N3 position of the quinazolinone ring is a key site for introducing a wide variety of substituents to modulate biological activity. The introduction of different alkyl, aryl, and heterocyclic moieties at this position has been extensively explored in the broader class of quinazolinones.
The cyclohexyl group at the N3 position imparts a specific lipophilic character to the molecule, which can influence its membrane permeability and interaction with biological targets. Variations at this position, such as replacing the cyclohexyl group with other cyclic or acyclic aliphatic moieties, can fine-tune the lipophilicity and steric bulk, thereby affecting the compound's pharmacological profile. For instance, structure-activity relationship studies on a series of 4(3H)-quinazolinones have shown that the nature of the substituent at the N3 position is crucial for their anti-inflammatory activity, with aliphatic substituents often showing good to excellent inhibition of inflammatory gene expression. nih.gov
Modifications at the C2 Position
The C2 position of the this compound scaffold offers a valuable handle for chemical modification. A common strategy involves the introduction of various substituents, including alkyl, aryl, and heterocyclic groups, to explore their impact on biological activity.
One synthetic approach to introduce diversity at the C2 position starts with the appropriate N-cyclohexylanthranilamide, which is then cyclized with different reagents to install the desired C2 substituent. For example, reaction with an appropriate orthoester can yield 2-alkyl or 2-aryl derivatives.
A versatile method for the synthesis of 2-substituted-4(3H)-quinazolinones involves the condensation of 2-aminobenzamides with aldehydes. This approach has been successfully applied to generate a variety of C2-substituted quinazolinones, including those with aliphatic substituents like a cyclohexyl group, through mechanochemical synthesis. beilstein-journals.org
Furthermore, the C2 position can be functionalized with a linker to attach other pharmacophores, leading to the development of hybrid molecules with potential dual-acting capabilities. The introduction of a methyl group at the C2 position of this compound, for example, results in a compound with a molecular formula of C15H18N2O. nih.gov
| Starting Material | Reagent | C2-Substituent | Reference |
| 2-Aminobenzamide (B116534) | Cyclohexanecarboxaldehyde | Cyclohexyl | beilstein-journals.org |
| N-Cyclohexylanthranilamide | Triethyl orthoformate | Hydrogen | General Method |
| N-Cyclohexylanthranilamide | Triethyl orthoacetate | Methyl | nih.gov |
Substitutions on the Benzo Ring (C6, C7, etc.)
Modification of the benzo ring of the this compound scaffold provides another avenue for analog development. Introduction of various substituents at positions C6 and C7, such as halogens, alkyl, and alkoxy groups, can significantly influence the electronic properties and biological activity of the molecule.
The synthesis of these derivatives typically starts from the corresponding substituted anthranilic acids. For example, 5-bromo or 5-nitro-substituted anthranilic acids can be used to prepare the corresponding 6-bromo or 6-nitro-3-cyclohexyl-4(3H)-quinazolinone derivatives. nih.gov These substitutions can alter the molecule's interaction with target proteins and affect its pharmacokinetic properties.
Structure-activity relationship studies have often revealed that the electronic nature and position of the substituent on the benzo ring are critical for activity. For instance, in some series of quinazolinone derivatives, the presence of electron-withdrawing groups on the benzo ring has been shown to enhance biological activity.
| Starting Material | Resulting Substituent | Position | Reference |
| 5-Bromoanthranilic acid | Bromo | C6 | nih.gov |
| 5-Nitroanthranilic acid | Nitro | C6 | nih.gov |
| Substituted anthranilic acids | Various | C6, C7 | General Methods |
Hybrid Molecule Design Incorporating the this compound Moiety
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced or dual biological activities. nih.gov The this compound moiety has been utilized as a core scaffold in the design of such hybrid molecules.
Synthesis of Heterocyclic Hybrids (e.g., Thiadiazole, Oxadiazole, Triazole)
A prominent application of the hybrid molecule design strategy is the synthesis of heterocyclic hybrids, where another heterocyclic ring system is covalently linked to the this compound scaffold. Among the commonly incorporated heterocycles are thiadiazoles, oxadiazoles, and triazoles, which are known to be present in a wide range of biologically active compounds.
The synthesis of these hybrids typically involves the functionalization of the this compound core at a suitable position, often C2, with a linker that can be further elaborated to form the desired heterocyclic ring.
For example, a general approach to synthesize a thiadiazole hybrid would involve preparing a 2-(hydrazinocarbonylmethyl)-3-cyclohexyl-4(3H)-quinazolinone intermediate. This intermediate can then be cyclized with a suitable reagent, such as carbon disulfide, to form the 1,3,4-thiadiazole (B1197879) ring. nih.gov
Similarly, oxadiazole hybrids can be synthesized from the same hydrazide intermediate by cyclization with different reagents, for instance, cyanogen (B1215507) bromide. nih.gov
The synthesis of triazole hybrids often utilizes click chemistry. A 2-(azidomethyl)-3-cyclohexyl-4(3H)-quinazolinone intermediate can be reacted with a terminal alkyne in the presence of a copper(I) catalyst to afford the corresponding 1,2,3-triazole linked hybrid. nih.gov
The rationale behind creating these heterocyclic hybrids is to combine the pharmacological properties of both the quinazolinone and the appended heterocycle, potentially leading to synergistic effects or a novel mechanism of action.
| Heterocycle | General Synthetic Strategy | Key Intermediate | Reference |
| Thiadiazole | Cyclization of a hydrazide intermediate | 2-(Hydrazinocarbonylmethyl)-3-cyclohexyl-4(3H)-quinazolinone | nih.gov |
| Oxadiazole | Cyclization of a hydrazide intermediate | 2-(Hydrazinocarbonylmethyl)-3-cyclohexyl-4(3H)-quinazolinone | nih.gov |
| Triazole | Click chemistry | 2-(Azidomethyl)-3-cyclohexyl-4(3H)-quinazolinone | nih.gov |
Structure Activity Relationship Sar Investigations of 3 Cyclohexyl 4 3h Quinazolinone Derivatives
General Principles of SAR for 4(3H)-Quinazolinones
The biological activity of 4(3H)-quinazolinones is intricately linked to the nature and position of substituents on the quinazolinone core. acs.orgnih.gov SAR studies have revealed several general principles:
Position 2: Substituents at this position can significantly impact activity. For instance, the introduction of a methyl group or other small alkyl groups can be crucial for certain biological actions. researchgate.net Fused heterocyclic rings at this position have also been explored to enhance activity.
Position 3: The substituent at the N-3 position plays a vital role in modulating the biological effects. The size, shape, and electronic properties of this group can dictate the interaction with biological targets. nih.gov The addition of various heterocyclic moieties at this position has been shown to increase the pharmacological activity of the parent compound. nih.gov
Positions 6 and 8: The benzene (B151609) ring of the quinazolinone scaffold, specifically at positions 6 and 8, provides another avenue for modification to tune the biological activity. nih.gov Halogen substitutions, such as fluorine or chlorine, at these positions can enhance the potency of the compounds. researchgate.netnih.gov
Hybrid Molecules: A common strategy in drug design is the creation of hybrid molecules by linking the quinazolinone scaffold to other pharmacologically active moieties. researchgate.netnih.gov This approach aims to combine the therapeutic advantages of both parent molecules into a single compound.
Impact of Cyclohexyl Substitution on Biological Interaction Profiles
The introduction of a cyclohexyl group at the N-3 position of the 4(3H)-quinazolinone core has a pronounced effect on the molecule's biological interaction profile. This bulky, lipophilic substituent can influence several key properties:
Steric Hindrance: The cyclohexyl group can introduce steric bulk, which may either hinder or promote binding to a biological target, depending on the topology of the active site. nih.gov
Conformational Flexibility: The cyclohexyl ring is not planar and can adopt different chair and boat conformations. This flexibility can allow the molecule to adapt its shape to fit into a binding site.
In some instances, replacing a cyclohexyl group with other substituents, such as aliphatic or alkyl heterocyclyl groups, has been shown to decrease antiproliferative potency, highlighting the importance of the cyclohexyl moiety for certain activities. nih.gov Conversely, in other contexts, such as for cannabinoid receptor 2 (CB2) agonists, a cyclohexyl group at the R3 position led to a loss of activity. nih.gov
SAR Studies related to Specific Interaction Potentials
The interaction of 3-cyclohexyl-4(3H)-quinazolinone derivatives with specific biological targets like enzymes and receptors is a key area of research.
Influence of Substituents on Target Recognition and Affinity
The affinity of this compound derivatives for their biological targets is highly dependent on the other substituents on the quinazolinone ring.
Substituents on the Quinazolinone Core: The presence of electron-donating or electron-withdrawing groups on the benzene ring of the quinazolinone can modulate the electronic environment of the molecule and influence its binding affinity. For example, in a study of quinazolinone derivatives as antibacterial agents, substitutions on the quinazolinone ring system were found to be critical for activity. nih.govnih.gov
Substituents at Position 2: The nature of the substituent at the C-2 position is also crucial. Small alkyl groups or aromatic rings at this position can significantly alter the binding profile. nih.govnih.gov
Impact of Hydrophilic and Hydrophobic Groups: The balance between hydrophilic and hydrophobic groups is essential for target recognition. While the cyclohexyl group provides a lipophilic anchor, the introduction of hydrophilic moieties elsewhere in the molecule can facilitate interactions with polar residues in the binding site. acs.org
Positional and Stereochemical Effects of the Cyclohexyl Group
The precise positioning and stereochemistry of the cyclohexyl group are critical for optimal biological activity.
Stereochemistry: The cyclohexyl ring has a three-dimensional structure, and its stereoisomers can exhibit different biological activities. The orientation of the cyclohexyl ring relative to the quinazolinone plane can be a determining factor in target engagement. Molecular docking studies have been instrumental in visualizing these interactions and explaining the observed differences in activity between stereoisomers. researchgate.net
Molecular Features Favoring or Diminishing Interaction
Several molecular features can either enhance or diminish the interaction of this compound derivatives with their biological targets.
Favorable Features:
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in the molecule can lead to strong interactions with the target protein. The carbonyl group at position 4 and the nitrogen at position 1 of the quinazolinone ring are potential hydrogen bond acceptors. nih.gov
Hydrophobic Interactions: The cyclohexyl group and other aromatic substituents can engage in hydrophobic interactions with non-polar pockets in the binding site. researchgate.net
π-π Stacking: Aromatic rings in the molecule can participate in π-π stacking interactions with aromatic amino acid residues in the target protein.
Unfavorable Features:
Steric Clashes: A bulky substituent, including the cyclohexyl group itself, may cause steric clashes with the binding site, preventing optimal binding. nih.gov
Unfavorable Electrostatic Interactions: The presence of charged groups that are not complementary to the electrostatic potential of the binding site can lead to repulsion and reduced affinity.
In Vitro and Pre-clinical Animal Model Findings Informing SAR
In vitro and pre-clinical animal studies are essential for validating the SAR of this compound derivatives.
In Vitro Assays: These assays, such as enzyme inhibition assays and cell-based assays, provide quantitative data on the biological activity of the compounds. vnu.edu.vnnih.gov For example, the half-maximal inhibitory concentration (IC50) is a common metric used to compare the potency of different derivatives. nih.gov Such studies have been used to evaluate the cytotoxic effects of these compounds on various cancer cell lines. vnu.edu.vn
Pre-clinical Animal Models: Animal models, such as mouse models of infection or cancer, are used to assess the in vivo efficacy of the compounds. acs.orgnih.gov These studies provide valuable information on the pharmacokinetic and pharmacodynamic properties of the derivatives, which can help to refine the SAR and guide further optimization.
The table below summarizes some of the reported biological activities of 4(3H)-quinazolinone derivatives from in vitro studies.
| Compound Class | Biological Activity | Key Findings |
| 4(3H)-Quinazolinones | Antibacterial | Active against Gram-positive bacteria, particularly S. aureus. acs.orgnih.gov |
| 4(3H)-Quinazolinones | Anti-inflammatory | Inhibition of inflammatory gene expression (COX-2, iNOS, IL-1β). nih.gov |
| 4(3H)-Quinazolinones | Anticancer | Cytotoxic activity against various cancer cell lines. vnu.edu.vnnih.gov |
| Quinazoline-2,4(1H,3H)-diones | Cannabinoid Receptor 2 Agonists | A cyclohexyl group at the R3 position abolished agonist activity. nih.gov |
Mechanistic Insights and Molecular Target Interaction Studies
Identification of Putative Biological Targets for 3-Cyclohexyl-4(3H)-Quinazolinone and its Analogs
The 4(3H)-quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.comnih.gov Consequently, this compound and its analogs have been investigated for their potential to modulate various enzymes and receptors.
Key Biological Targets:
Enzymes:
Dihydrofolate Reductase (DHFR): This enzyme is a crucial target for anticancer therapies as it plays a vital role in the synthesis of nucleic acids. nih.govnih.govresearchgate.net Quinazolinone derivatives, due to their structural similarities to folic acid, have been designed as DHFR inhibitors. researchgate.net
Cyclooxygenase (COX): Specifically COX-2, is a key enzyme in the inflammatory pathway responsible for prostaglandin (B15479496) synthesis. mdpi.com Inhibition of COX-2 is a major goal for developing anti-inflammatory drugs with reduced gastrointestinal side effects. mdpi.com
Protein Kinases: This large family of enzymes is critical in cellular signaling pathways, and their dysregulation is often implicated in cancer. Quinazolinone derivatives have been developed as inhibitors of various protein kinases, including:
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase nih.gov
Phosphoinositide 3-kinases (PI3Ks) mdpi.com
AKT (Protein Kinase B) mdpi.com
Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are involved in DNA repair, and their inhibition is a promising strategy for cancer therapy, particularly in cancers with deficient DNA repair mechanisms. nih.govnih.gov
Topoisomerases: These enzymes are essential for managing DNA topology during replication and transcription, making them established targets for anticancer drugs. nih.gov
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic approach for Alzheimer's disease. researchgate.net
Other Targets:
Tubulin: As a key component of the cytoskeleton, tubulin is a well-validated target for anticancer agents that disrupt cell division. nih.govnih.gov
Breast Cancer Resistant Protein (BCRP): This protein is an ATP-binding cassette (ABC) transporter that can confer multidrug resistance in cancer cells. nih.govnih.gov
GABAa Receptor: Some quinazolinone derivatives have shown agonistic behavior toward the GABAA receptor, suggesting potential for anticonvulsant activity. nih.gov
Cannabinoid Receptor 2 (CB2R): This G protein-coupled receptor is primarily expressed in peripheral tissues and has been identified as a potential target for compounds with anti-proliferative and pro-apoptotic effects. acs.org
The diverse range of these identified targets underscores the therapeutic potential of the quinazolinone scaffold and provides a basis for the development of targeted therapies for various diseases, including cancer, inflammation, and neurological disorders. mdpi.comnih.govjuniperpublishers.com
Mechanistic Pathways of Interaction at a Molecular Level
The therapeutic effects of this compound and its analogs are rooted in their specific molecular interactions with biological targets. These interactions are primarily driven by enzyme inhibition and receptor binding, which are elucidated through a combination of experimental assays and computational modeling.
Enzyme Inhibition Studies (e.g., COX-II, Acetylcholinesterase, DHFR, PBP2a)
Cyclooxygenase-II (COX-II) Inhibition: Quinazolinone derivatives have been designed as selective COX-2 inhibitors. mdpi.com The mechanism often involves the insertion of the quinazolinone molecule into the active site of the COX-2 enzyme, blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain. mdpi.com
Acetylcholinesterase (AChE) Inhibition: Certain quinazolinone analogs have been identified as inhibitors of cholinesterases. researchgate.net For instance, dehydroevodiamine, a quinazolinone alkaloid, has demonstrated potent antiamnesic activity associated with acetylcholinesterase inhibition. researchgate.net
Dihydrofolate Reductase (DHFR) Inhibition: Quinazoline-containing compounds are recognized for their potential as DHFR inhibitors due to their structural resemblance to folic acid. researchgate.net Molecular docking studies have shown that these compounds can occupy the same cavity as the standard drug methotrexate, indicating a competitive inhibition mechanism. researchgate.net
Penicillin-Binding Protein 2a (PBP2a) Inhibition: While not explicitly detailed for this compound in the provided context, the broader class of quinazolinones has been explored for antibacterial activity. For example, quinosumycin, a heterodimeric scaffold including a quinazolinone moiety, has shown selective activity against Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The mechanism of action for some anti-MRSA compounds involves targeting bacterial DNA topoisomerase, thereby inhibiting DNA replication and transcription. mdpi.com
Receptor Binding Mechanisms
Quinazolinone derivatives can exert their effects by binding to specific receptors. For example, molecular docking studies have suggested that some 4(3H)-quinazolinone analogs exhibit agonistic behavior toward the GABAa receptor. nih.gov This interaction is a key mechanism for anticonvulsant activity. nih.gov Additionally, the Cannabinoid Receptor 2 (CB2R), a G protein-coupled receptor, has been identified as a potential target. acs.org Agonists of the cannabinoid system have been shown to reduce cell proliferation and promote apoptosis. acs.org
General Molecular Interaction Dynamics
The interaction of quinazolinone derivatives with their biological targets is governed by a combination of factors. The quinazolinone core itself is crucial for activity, and modifications at various positions on the ring system significantly influence the biological effect. nih.gov
Structure-activity relationship (SAR) studies have revealed that substitutions at positions 2, 6, and 8 of the quinazolinone ring are significant for various pharmacological activities. nih.gov Furthermore, the addition of different heterocyclic moieties at position 3 can enhance activity. nih.gov
Molecular docking studies have been instrumental in visualizing the binding modes of these compounds. For instance, the docking of a potent quinazolinone derivative with the epidermal growth factor receptor (EGFR) kinase enzyme revealed specific binding interactions. nih.gov Similarly, docking studies with human DHFR have helped to understand the inhibitory mechanism. researchgate.net These computational approaches, combined with experimental data, provide a detailed picture of the molecular interactions that underpin the biological activity of quinazolinone compounds.
Theoretical Postulations of Biological Mechanism of Action
Theoretical postulations, largely derived from computational studies and structure-activity relationship (SAR) analyses, provide a framework for understanding the biological mechanisms of this compound and its analogs. These models aim to connect the chemical structure of these compounds with their observed pharmacological effects.
A central concept is that the quinazolinone nucleus acts as a versatile scaffold that can be chemically modified to achieve desired biological activities. nih.gov The lipophilicity of the quinazolinone moiety is considered a key factor, as it facilitates penetration through biological membranes, including the blood-brain barrier, making these compounds suitable for targeting central nervous system diseases. nih.gov
SAR studies have consistently highlighted the importance of substitutions at specific positions on the quinazolinone ring. nih.gov For instance, modifications at positions 2, 6, and 8 have been shown to significantly alter the pharmacological profile. nih.gov The introduction of various heterocyclic rings at the N-3 position has also been found to enhance biological activity. nih.gov
Computational tools like molecular docking and pharmacophore modeling have been crucial in refining these theoretical postulations. researchgate.net Molecular docking allows for the prediction of how a ligand binds to the active site of a target protein, providing insights into the specific interactions that drive inhibition or activation. researchgate.netnih.gov For example, docking studies have been used to model the interaction of quinazolinone derivatives with the EGFR kinase domain and human DHFR. researchgate.netnih.gov
Ligand-based pharmacophore generation helps to identify the essential chemical features required for a compound to be active at a particular target. researchgate.net These theoretical models not only help to explain the observed biological data but also guide the rational design of new, more potent, and selective quinazolinone-based therapeutic agents.
Computational Chemistry and Molecular Modeling in Quinazolinone Research
Molecular Docking Studies of 3-Cyclohexyl-4(3H)-Quinazolinone and Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Ligand-Target Binding Affinity Predictions
The binding affinity of a ligand to its target is a critical determinant of its biological activity. Molecular docking simulations calculate a scoring function to estimate this affinity, with lower scores generally indicating stronger binding. For instance, in a study of novel quinazolin-4(3H)-one derivatives, the docking score, expressed as the S value, was used to rank compounds based on their predicted binding affinity to aurora kinase A. semanticscholar.org A lower S value is indicative of a stronger binding interaction.
In another study, a series of quinazoline-morpholinobenzylideneamino hybrid compounds were evaluated against several cancer-related protein targets. The binding affinities were reported as docking scores in kcal/mol. For example, the most active compound in this series exhibited strong predicted binding to VEGFR1, VEGFR2, and EGFR.
While specific docking studies extensively detailing the binding affinity of this compound are not widely available in the reviewed literature, research on related quinazolinone derivatives provides valuable insights. For example, the substitution at the N-3 position of the quinazolinone ring has been shown to significantly influence biological activity. A study on the inhibition of inflammatory gene expression revealed that a cyclohexyl group at this position resulted in a notable decrease in IL-1β mRNA expression, suggesting a favorable interaction with the biological target. nih.gov
Table 1: Predicted Binding Affinities of Selected Quinazolinone Derivatives against Various Targets
| Compound/Derivative | Target Protein | Predicted Binding Affinity (Docking Score) | Reference |
| BIQO-19 | Aurora Kinase A | Not explicitly quantified, but noted as "good binding affinity" | semanticscholar.org |
| Quinazoline-morpholino hybrid (Compound 1) | VEGFR1 | -11.744 kcal/mol | acs.org |
| Quinazoline-morpholino hybrid (Compound 1) | VEGFR2 | -12.407 kcal/mol | acs.org |
| Quinazoline-morpholino hybrid (Compound 1) | EGFR | -10.359 kcal/mol | acs.org |
This table is generated based on available data for quinazolinone derivatives to illustrate the concept of ligand-target binding affinity prediction. Specific values for this compound were not found in the provided search results.
Analysis of Binding Modes and Interactions
Understanding the specific interactions between a ligand and its target is crucial for optimizing its structure to improve potency and selectivity. Molecular docking not only predicts binding affinity but also provides a detailed view of the binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking.
For quinazolinone derivatives, various studies have elucidated their binding modes with different protein targets. For instance, the binding of C2-substituted quinazolinones to their receptor is often facilitated by a combination of hydrogen bonding with residues like Asp239 and Lys241, and π–cation interactions with residues such as His41. nih.gov In the case of the aurora kinase A inhibitor BIQO-19, the nitrogen atom of the quinazolinone ring forms a critical hydrogen bond with the amino acid residue Ala213, while the N3-substituent engages in van der Waals interactions with Thr217. semanticscholar.org
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and properties of molecules. These methods can predict a wide range of molecular attributes, from geometries and energies to electronic properties and reactivity.
Prediction of Electronic Properties and Reactivity
Quantum chemical methods like Density Functional Theory (DFT) are powerful tools for predicting the electronic properties of molecules, which in turn govern their reactivity and intermolecular interactions. These calculations can determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity.
For heterocyclic compounds, including quinazolinone derivatives, DFT calculations can provide valuable information on electron distribution, dipole moment, and electrostatic potential. These properties are instrumental in understanding how a molecule will interact with its biological target. For example, a study on a triazol-5-one derivative utilized DFT with the B3LYP/6-31G(d,p) basis set to calculate its structural parameters, thermodynamic properties, and electronic properties, including HOMO and LUMO energies. uni.luepstem.net Such calculations for this compound would allow for the prediction of its reactivity and the nature of its interactions with target macromolecules.
Table 2: Representative Electronic Properties Calculable via Quantum Chemistry for a Heterocyclic Compound
| Property | Description | Significance in Drug Design |
| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate electrons |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability |
| Dipole Moment | Measure of the net molecular polarity | Influences solubility and binding interactions |
| Electrostatic Potential | Represents the charge distribution on the molecule's surface | Guides the understanding of intermolecular interactions |
This table provides examples of electronic properties that can be calculated for a molecule like this compound using quantum chemical methods, based on a study of a related heterocyclic compound.
Elucidation of Reaction Mechanisms
Quantum chemical calculations are also invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate activation energies. This information is crucial for understanding how a molecule is synthesized and how it might be metabolized in a biological system.
While specific studies detailing the elucidation of reaction mechanisms for the synthesis of this compound using quantum chemical calculations were not prominent in the search results, this methodology is widely applied in organic chemistry. For any given synthesis of a quinazolinone derivative, these calculations could be used to optimize reaction conditions, predict the feasibility of different synthetic routes, and understand the formation of any byproducts.
Virtual Screening and Lead Compound Identification
Virtual screening is a computational technique extensively used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. youtube.com This approach has been widely applied to the quinazolinone scaffold to explore its therapeutic potential against a range of biological targets.
While direct research on this compound is limited, numerous studies have successfully employed virtual screening and molecular docking to identify lead compounds among other quinazolinone derivatives. These studies have targeted various proteins implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.
For instance, researchers have utilized virtual screening to identify quinazolinone derivatives as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2) nih.gov, epidermal growth factor receptor (EGFR) nih.gov, and poly (ADP-ribose) polymerase-1 (PARP-1) rjsocmed.com. In these studies, large compound libraries are docked into the active site of the target protein, and the binding affinities are calculated to rank the compounds. The most promising candidates are then selected for further experimental validation.
In a typical virtual screening workflow, a three-dimensional model of the target protein is used. The binding pockets of the target are identified, and a grid is generated around these sites to perform the screening. nih.gov Software tools are then used to dock the quinazolinone derivatives into the active site and predict their binding modes and affinities. nih.govnih.gov
Although no specific data tables or detailed research findings on the virtual screening of this compound can be presented, the general methodologies applied to its analogs provide a framework for how such a study could be conducted. The presence of a cyclohexyl group at the N-3 position would be a key structural feature influencing its interaction with potential biological targets. sapub.org Future computational studies could be designed to specifically investigate the binding properties of this compound against various therapeutic targets to uncover its potential as a lead molecule.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies for Enhanced Green Chemistry
The advancement of synthetic chemistry towards more environmentally benign processes is a critical goal. For 3-cyclohexyl-4(3H)-quinazolinone, future research should prioritize the development of green synthetic routes that improve efficiency and reduce environmental impact. Traditional methods often rely on harsh reagents and organic solvents. Modern approaches, aligned with the principles of green chemistry, offer promising alternatives.
Key research objectives should include:
Microwave-Assisted Synthesis: Investigating one-pot, microwave-assisted reactions of anthranilic acid, cyclohexylamine (B46788), and a one-carbon source could significantly reduce reaction times and energy consumption compared to conventional heating methods dntb.gov.uaresearchgate.net.
Use of Green Solvents: Exploring the use of deep eutectic solvents (DES) or ionic liquids as reaction media can offer advantages such as reusability, non-flammability, and enhanced reaction rates researchgate.netingentaconnect.com.
Catalyst Development: Designing and employing reusable solid acid catalysts or nanocatalysts could replace hazardous homogenous catalysts, simplifying product purification and minimizing chemical waste dntb.gov.ua.
These green methodologies aim to create a more sustainable lifecycle for the synthesis of these important heterocyclic compounds researchgate.net.
| Green Chemistry Approach | Potential Advantages for Synthesis | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, improved yields. | Optimization of microwave parameters (temperature, time, power) for the specific reactants. |
| Deep Eutectic Solvents (DES) | Recyclable solvent system, improved thermal stability, potential for enhanced reactivity. | Screening of various DES combinations to find the optimal medium for quinazolinone formation. |
| Heterogeneous Catalysis | Easy separation and reusability of the catalyst, reduced waste streams. | Development of novel, highly efficient solid acid or metal-based nanocatalysts. |
Advanced SAR Elucidation through Combinatorial Chemistry and High-Throughput Screening
A comprehensive understanding of the Structure-Activity Relationship (SAR) is fundamental to optimizing the therapeutic potential of this compound. Future efforts should focus on systematically exploring how structural modifications to the molecule influence its biological activity. tandfonline.com The application of combinatorial chemistry and high-throughput screening (HTS) is essential for this endeavor.
Future research should involve:
Combinatorial Library Synthesis: A library of analogs should be synthesized where the 3-cyclohexyl group is retained, but substitutions are made at various positions on the quinazolinone's benzene (B151609) ring (e.g., positions 6, 7, and 8) and at the C2 position.
High-Throughput Screening (HTS): This synthesized library should be screened against a diverse panel of biological targets using HTS assays. wordpress.com This allows for the rapid identification of compounds with desired activities and provides a wealth of data for building a robust SAR model.
This systematic approach will clarify the role of different functional groups and substitution patterns, guiding the rational design of more potent and selective analogs. acs.org
Deeper Mechanistic Investigations of Molecular Interactions
While HTS can identify active compounds, a deeper understanding of how they exert their effects at a molecular level is crucial. Future research must focus on elucidating the precise molecular interactions between this compound analogs and their biological targets.
Key methodologies for these investigations include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide dynamic information about the binding event in solution, helping to understand conformational changes in both the ligand and the target upon binding.
Molecular Docking and Simulation: Advanced computational techniques can complement experimental data by predicting binding poses and estimating binding affinities, offering insights into the specific role the 3-cyclohexyl moiety plays in target engagement. nih.gov
These studies are vital for transforming promising "hits" from screening into highly optimized "leads" for drug development.
Exploration of New Pharmacological Target Classes for Quinazolinone Derivatives
The quinazolinone scaffold is known for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. wisdomlib.orgnih.gov However, the full pharmacological potential of this compound derivatives may extend to novel target classes that remain unexplored.
Future research should aim to:
Screen against Diverse Targets: Systematically screen a library of this compound analogs against target classes beyond the conventional, such as G-protein coupled receptors (GPCRs), ion channels, and epigenetic targets (e.g., histone deacetylases or methyltransferases).
Phenotypic Screening: Employ cell-based phenotypic screening assays to identify compounds that induce a desired physiological effect without a preconceived target. Subsequent target deconvolution studies can then identify the novel mechanism of action.
This exploratory approach could uncover entirely new therapeutic applications for this versatile scaffold, potentially addressing diseases with currently unmet medical needs. tandfonline.com
Application of Advanced Computational Techniques
Computational chemistry and chemoinformatics are indispensable tools in modern drug discovery. For this compound, leveraging these techniques can accelerate the design and optimization process significantly.
Future computational studies should include:
Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models can provide quantitative correlations between the structural features of the analogs and their biological activities, enabling the prediction of potency for newly designed compounds. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-target complex over time, offering insights into binding stability, conformational flexibility, and the role of solvent molecules.
In Silico ADMET Prediction: Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational models can help prioritize compounds with favorable drug-like profiles, reducing late-stage attrition in the development pipeline. globalresearchonline.net
These computational methods provide a rational framework for prioritizing synthetic efforts and designing molecules with a higher probability of success.
| Computational Technique | Application in Quinazolinone Research | Expected Outcome |
| 3D-QSAR | Correlating 3D structural properties with biological activity. | Predictive models to guide the design of more potent analogs. |
| Molecular Dynamics (MD) | Simulating the dynamic interaction between the compound and its target protein. | Understanding of binding stability and the energetic contributions of specific interactions. |
| In Silico ADMET | Predicting pharmacokinetic and toxicity profiles from chemical structure. | Early identification and deprioritization of compounds with poor drug-like properties. |
Design and Synthesis of Chemically Diverse this compound Analogs
The culmination of SAR, mechanistic, and computational studies is the rational design and synthesis of new, chemically diverse analogs with improved properties. Future synthetic programs should focus on creating novel molecules based on the knowledge gained from the aforementioned research avenues.
Strategic areas for analog design include:
Modification of the Cyclohexyl Ring: Introducing substituents (e.g., hydroxyl, amino, or fluoro groups) onto the cyclohexyl ring to probe for additional binding interactions or to modulate physicochemical properties like solubility and metabolic stability.
Bioisosteric Replacement: Replacing the cyclohexyl ring with other cyclic or heterocyclic moieties to explore different spatial arrangements and electronic properties while maintaining key binding interactions.
Scaffold Hopping: Using the this compound as a starting point to design entirely new scaffolds that mimic its key pharmacophoric features but possess novel intellectual property and potentially improved properties.
This iterative cycle of design, synthesis, and testing is the core engine of medicinal chemistry, driving the evolution of a promising compound into a potential clinical candidate. researchgate.netdoi.org
Q & A
Q. What are the established synthetic routes for 3-cyclohexyl-4(3H)-quinazolinone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of anthranilic acid derivatives with cyclohexylamine or cyclohexyl-containing precursors. For example, 3-substituted quinazolinones can be synthesized via semicarbazide intermediates under reflux conditions in acetone with K₂CO₃ as a base, yielding ~86% purity after recrystallization . Optimization of solvent (e.g., ethanol-water mixtures) and reaction time (6–24 hours) is critical to minimize byproducts. Green synthesis approaches using oxidative coupling of stable precursors (e.g., 2-aminobenzamide and benzyl alcohol) under basic conditions (t-BuONa) and oxygen as an oxidant can achieve up to 84% yield .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., cyclohexyl proton signals at δ 1.2–2.1 ppm and quinazolinone aromatic protons at δ 7.2–8.5 ppm) .
- IR Spectroscopy : Detection of C=O stretching (~1670 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .
- Elemental Analysis : Validates molecular formula (e.g., C₁₅H₁₇N₂OCl) .
- HPLC-MS : For purity assessment and molecular ion peak identification .
Q. What in vitro/in vivo models are suitable for preliminary biological screening of this compound derivatives?
- Methodological Answer :
- Anti-inflammatory Activity : Carrageenan-induced rat paw edema model (oral/intraperitoneal administration at 50 mg/kg), with COX-1/COX-2 enzyme inhibition assays to evaluate selectivity .
- Antimicrobial Screening : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains via agar diffusion or microdilution methods .
- Anticancer Evaluation : NCI-60 cell line panel or MTT assay for cytotoxicity profiling .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for structurally similar this compound analogs?
- Methodological Answer : Discrepancies often arise from substituent effects (e.g., electron-withdrawing groups on the cyclohexyl moiety enhancing COX-2 selectivity). Strategies include:
- Meta-Analysis : Cross-referencing SAR studies (e.g., 4-methoxy or 5-methyl substitutions improving anti-inflammatory activity by 30–40% over unsubstituted analogs) .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinities to target enzymes like COX-2 or thymidylate synthase .
Q. What strategies optimize the reaction yield of this compound under green chemistry principles?
- Methodological Answer :
- Solvent Selection : Replace acetone with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .
- Catalyst-Free Conditions : Utilize oxygen as a terminal oxidant to avoid metal catalysts .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining >80% yield .
Q. How do substituents on the quinazolinone core influence pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
- Methodological Answer :
- LogP Analysis : Cyclohexyl groups increase lipophilicity (LogP ~2.5), enhancing blood-brain barrier penetration but potentially reducing aqueous solubility .
- Metabolic Stability : In vitro liver microsome assays (e.g., rat S9 fraction) identify oxidation hotspots (e.g., N-methyl groups prone to CYP450-mediated demethylation) .
Q. What advanced analytical techniques address challenges in detecting this compound in complex mixtures (e.g., reaction byproducts or biological matrices)?
- Methodological Answer :
- HPLC-MS/MS : MRM transitions (e.g., m/z 270.7 → 152.1) for selective quantification in plasma or tissue homogenates .
- 2D NMR (HSQC/HMBC) : Resolve overlapping signals in crude reaction mixtures .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity for this compound derivatives, while others show negligible effects?
- Resolution : Variability stems from testing protocols (e.g., agar diffusion vs. broth microdilution) and strain-specific resistance. For example, 3-cyclohexyl analogs exhibit MIC values of 8–16 µg/mL against S. aureus but >64 µg/mL against P. aeruginosa due to efflux pump mechanisms . Standardized CLSI guidelines and checkerboard assays (for synergy with antibiotics) are recommended .
Experimental Design Recommendations
Q. How to design a robust structure-activity relationship (SAR) study for this compound analogs?
- Guidelines :
- Core Modifications : Systematically vary substituents at positions 2, 3, and 6 (e.g., halogenation, alkylation) .
- Control Compounds : Include unsubstituted quinazolinone and commercial standards (e.g., Indomethacin for COX inhibition) .
- Multiparametric Analysis : Correlate electronic (Hammett σ), steric (molar refractivity), and lipophilic (π) parameters with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
